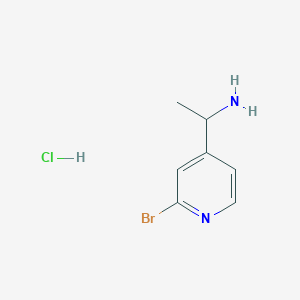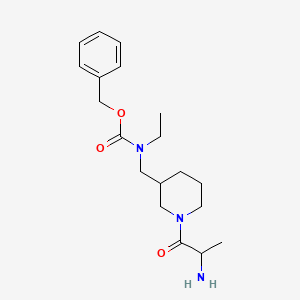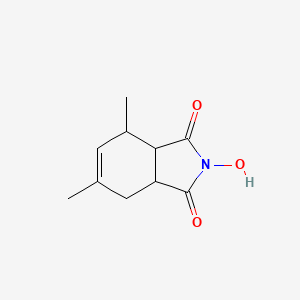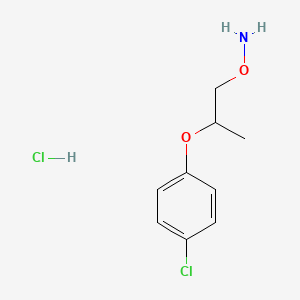
1-(3-Iodophenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodophenyl)naphthalene is an organic compound that belongs to the class of naphthalenes, which are characterized by two fused benzene rings. This compound is specifically substituted with an iodine atom at the 3-position of the phenyl ring attached to the naphthalene core. The molecular formula of this compound is C16H11I, and it has a molecular weight of 330.16 g/mol
Preparation Methods
1-(3-Iodophenyl)naphthalene can be synthesized through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common approaches. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Reagents: Aryl halide (e.g., 3-iodophenyl bromide), aryl boronic acid (e.g., naphthylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Typically, a mixture of water and an organic solvent like toluene or ethanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but generally ranges from a few hours to overnight.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency, yield, and purity.
Chemical Reactions Analysis
1-(3-Iodophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with different aryl boronic acids can yield various biaryl derivatives.
Scientific Research Applications
1-(3-Iodophenyl)naphthalene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Iodophenyl)naphthalene depends on its specific application. In chemical reactions, the iodine atom serves as a reactive site for substitution and coupling reactions. In biological systems, naphthalene derivatives can interact with various molecular targets, such as enzymes and receptors, through mechanisms like intercalation with DNA or inhibition of specific enzymes .
Comparison with Similar Compounds
1-(3-Iodophenyl)naphthalene can be compared with other naphthalene derivatives, such as:
1-(4-Iodophenyl)naphthalene: Similar structure but with the iodine atom at the 4-position.
1-(3-Bromophenyl)naphthalene: Similar structure but with a bromine atom instead of iodine.
1-(3-Chlorophenyl)naphthalene: Similar structure but with a chlorine atom instead of iodine.
The uniqueness of this compound lies in the specific reactivity of the iodine atom, which can influence the compound’s chemical and biological properties .
Properties
Molecular Formula |
C16H11I |
|---|---|
Molecular Weight |
330.16 g/mol |
IUPAC Name |
1-(3-iodophenyl)naphthalene |
InChI |
InChI=1S/C16H11I/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H |
InChI Key |
SMRPIAXBOACUQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride](/img/structure/B14787393.png)


![2-[2-[[(1S,3R,12S,16R)-9,14-dihydroxy-15-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787404.png)

![6,6'-((3,3'-Di-tert-butyl-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B14787432.png)


![methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B14787450.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-](/img/structure/B14787456.png)


![Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14787477.png)

